CID 24186247

説明

Contextualization of Anthraquinone (B42736) Dyes in Advanced Applications

Acid Violet 43 is a member of the anthraquinone dyes, a large and important group of colorants based on the anthraquinone chemical structure. wikipedia.org While anthraquinone itself is colorless, the introduction of electron-donating groups, such as amino or hydroxyl groups, gives rise to a spectrum of vibrant colors, typically from red to blue. wikipedia.org These dyes are known for their excellent light fastness. wikipedia.org

The applications of anthraquinone dyes are diverse and technologically significant. britannica.com They are classified based on their application method, including acid, disperse, vat, and mordant dyes, which allows them to color a wide range of materials like wool, silk, nylon, and cotton. wikipedia.orgbritannica.com Beyond traditional dyeing, research has expanded their use into advanced materials science. For instance, specific anthraquinone reactive dyes have been covalently bonded to cotton surfaces to create breathable, superhydrophobic textiles with self-cleaning properties. rsc.orgresearchgate.net In the biomedical field, some anthraquinone derivatives are explored as fluorescent agents for imaging cell components like the nucleus and endoplasmic reticulum, while others are investigated for their potential as chemotherapeutic agents. liberty.edu

Significance of Acid Violet 43 as a Model Compound in Environmental Science

A primary role for Acid Violet 43 in modern research is as a model compound for studying the environmental impact of industrial effluents and developing effective remediation technologies. evitachem.com Synthetic dyes are a significant source of water pollution, with a substantial percentage being released into waterways during manufacturing and dyeing processes. nih.gov Due to their complex aromatic structure, many dyes, including Acid Violet 43, are resistant to degradation by conventional wastewater treatment methods. tsijournals.com

Consequently, Acid Violet 43 is frequently used as a target pollutant in studies on advanced oxidation processes (AOPs) and other water treatment techniques. evitachem.com Researchers have extensively investigated its degradation through various methods:

Photocatalysis : This is a prominent area of study, where semiconductor catalysts are used to break down the dye. A notable example involves the use of carbon quantum dots (CQDs) to modify titanium dioxide (TiO₂) nanoparticles. researchgate.net This composite material acts as an efficient, visible-light-driven photocatalyst for the degradation of Acid Violet 43. researchgate.net The CQDs enhance the process by helping to prevent the recombination of electron-hole pairs generated on the TiO₂ surface, thereby increasing the production of reactive hydroxyl radicals that break down the dye molecule. researchgate.net Other studies have explored photocatalysts like ZnO and SnO₂ for degrading similar violet dyes. nih.gov

Enzymatic Degradation : The use of enzymes, such as laccase, has been studied for the decolorization and degradation of Acid Violet 43. semanticscholar.orgjyoungpharm.org Research has focused on immobilizing laccase on polymer supports to create a stable and reusable system for treating dye-contaminated water. semanticscholar.org

These studies use Acid Violet 43 to optimize reaction conditions such as pH, catalyst dosage, and initial dye concentration to maximize removal efficiency. nih.govresearchgate.net

Overview of Current Research Frontiers Pertaining to Acid Violet 43

Current research continues to build upon the foundation of environmental remediation, seeking more efficient, sustainable, and cost-effective technologies for dye removal. evitachem.com A key frontier is the development of novel and modified photocatalytic materials. The synthesis of composites like CQDs/TiO₂ that can operate under visible light is a significant advancement, as it utilizes a broader spectrum of solar energy compared to UV-dependent catalysts. researchgate.net

Another research direction involves the mechanistic understanding of degradation pathways. Advanced analytical techniques are employed to identify the intermediate compounds formed during the breakdown of Acid Violet 43. This is crucial for ensuring that the degradation process leads to complete mineralization or the formation of non-toxic byproducts.

The synthesis process of Acid Violet 43 itself is also a subject of study. The primary manufacturing route involves the condensation of 1,4-dihydroxyanthraquinone (quinizarin) or a related derivative with p-toluidine (B81030), followed by sulfonation and conversion to its sodium salt. evitachem.comworlddyevariety.com Understanding and controlling the impurities that can arise from this process, such as unreacted starting materials or side-products like p-toluidine sulfonic acid, is an area of chemical focus. evitachem.comcir-safety.orgepa.gov

Table 2: Example of Research Findings on Photocatalytic Degradation This table summarizes representative data on the influence of pH on the photodegradation of Acid Violet 43 using a CQDs/TiO₂ catalyst.

| Parameter | Condition | Degradation Ratio | Source(s) |

|---|---|---|---|

| pH | 2.0 | High | researchgate.net |

| pH | 3.0 | Optimal | researchgate.net |

| pH | 5.0 | Decreased | researchgate.net |

| pH | 7.0 | Lower | researchgate.net |

| pH | 9.0 | Low | researchgate.net |

Conditions: Temperature 25°C; catalyst dosage 1.0 g/L; initial Acid Violet 43 concentration 0.15 mmol/L; irradiation time 2.5 h. researchgate.net

Structure

3D Structure of Parent

特性

CAS番号 |

4430-18-6 |

|---|---|

分子式 |

C21H15NNaO6S |

分子量 |

432.4 g/mol |

IUPAC名 |

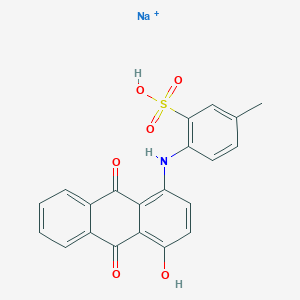

sodium 2-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate |

InChI |

InChI=1S/C21H15NO6S.Na/c1-11-6-7-14(17(10-11)29(26,27)28)22-15-8-9-16(23)19-18(15)20(24)12-4-2-3-5-13(12)21(19)25;/h2-10,22-23H,1H3,(H,26,27,28); |

InChIキー |

YYAFILJFRSOXDT-UHFFFAOYSA-N |

異性体SMILES |

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+] |

正規SMILES |

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)O.[Na] |

外観 |

Solid powder |

他のCAS番号 |

4430-18-6 |

ピクトグラム |

Corrosive |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CI 60730; Violet 43; CI NO 60730; MURASAKI401; SOLWAY PURPLE; EXT. VIOLET 2; ACID VIOLET 43; Acid Violet 3B; EXT.D&CVIOLET2; SOLWAY PURPLE R |

製品の起源 |

United States |

Advanced Synthesis and Chemical Modification Methodologies

Sulfonation Pathways of Anthraquinone (B42736) Precursors

The industrial synthesis of Acid Violet 43 is a multi-step process, primarily commencing with the condensation of an anthraquinone-based precursor followed by a critical sulfonation step. The most common pathway involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin) or its halogenated derivatives, such as 1-bromo-4-hydroxyanthraquinone, with p-toluidine (B81030). evitachem.comworlddyevariety.com This condensation, typically conducted at temperatures between 120°C and 150°C in an organic solvent, yields the non-sulfonated intermediate, 1-hydroxy-4-(p-toluidino)anthraquinone (also known as C.I. 60725). evitachem.com This intermediate is then subjected to sulfonation to introduce the sulfonic acid group, rendering the dye water-soluble, before being converted to its sodium salt. evitachem.comworlddyevariety.comchemicalbook.com

Mechanism of Sulfonic Acid Group Introduction

The introduction of the sulfonic acid (-SO₃H) group into the Acid Violet 43 precursor is an electrophilic aromatic substitution reaction. colab.ws In this reaction, an electrophile, typically sulfur trioxide (SO₃) from fuming sulfuric acid (oleum) or another sulfonating agent, attacks the aromatic ring of the precursor. evitachem.comcolab.ws For the synthesis of Acid Violet 43, the sulfonation is highly regioselective, targeting the ortho position on the p-toluidine ring relative to the amino group. researchgate.net This specificity is crucial for the final properties of the dye. The general mechanism for sulfonation of anthraquinone derivatives can be influenced by the existing substituents on the anthraquinone core. colab.wswikipedia.org For instance, the sulfonation of 1-aminoanthraquinone (B167232) with chlorosulfonic acid results in the formation of 1-aminoanthraquinone-2-sulfonic acid. colab.ws

Influence of Reaction Conditions on Product Yield and Purity

The yield and purity of Acid Violet 43 are highly dependent on the precise control of reaction conditions during the sulfonation step. Key parameters include temperature, reaction time, and the nature and concentration of the sulfonating agent. evitachem.com Research indicates that various conditions can be employed, each affecting the outcome differently.

For example, sulfonation of the intermediate with fuming sulfuric acid containing 20–25% sulfur trioxide is effectively carried out at 105–110°C for 5 to 8 hours. evitachem.com An alternative method uses 98% concentrated sulfuric acid at a higher temperature range of 120–140°C for 4 to 6 hours. Studies on related anthraquinone compounds provide further insight into process optimization. The sulfonation of 1,4-diaminoanthraquinone (B121737) leuco with chlorosulfonic acid achieved a yield of 87.34% under optimized stirred-tank reactor conditions. mu.ac.ke Process intensification using a rotating packed bed (RPB) reactor for the same reaction enhanced mass transfer, boosting the yield to 92.69%. mu.ac.ke

Table 1: Comparative Analysis of Sulfonation Reaction Conditions and Yields

| Precursor | Sulfonating Agent | Temperature | Duration | Yield | Reference |

| 1-hydroxy-4-(p-toluidino)anthraquinone | Fuming Sulfuric Acid (20-25% SO₃) | 105–110°C | 5–8 hours | - | evitachem.com |

| 1-hydroxy-4-(p-toluidino)anthraquinone | Concentrated Sulfuric Acid (98%) | 120–140°C | 4–6 hours | - | |

| 1,4-diaminoanthraquinone leuco (STR) | Chlorosulfonic Acid | 150°C | - | 87.34% | mu.ac.ke |

| 1,4-diaminoanthraquinone leuco (RPB) | Chlorosulfonic Acid | 140°C | - | 92.69% | mu.ac.ke |

| 1,4-diaminoanthraquinone | Oleum (20-70%) | 90–150°C | - | Good | google.com |

Emerging technologies like microwave-assisted synthesis have also been explored, demonstrating the potential to dramatically reduce reaction times while maintaining high yields.

Derivatization Strategies for Functional Enhancement

Beyond the primary synthesis of Acid Violet 43, significant research has been directed toward the chemical modification of the anthraquinone scaffold. These derivatization strategies aim to create novel dyes with enhanced properties or entirely new functionalities for diverse applications.

Exploration of Modified Anthraquinone Derivatives

The anthraquinone core is a versatile platform for chemical modification. wikipedia.org By introducing various electron-donating functional groups, such as hydroxyl (-OH) or amino (-NH₂) groups, at specific positions (e.g., 1, 4, 5, or 8), a wide spectrum of colors from red to blue can be achieved. wikipedia.org

A key intermediate in the synthesis of many acidic anthraquinone dyes is bromamic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid). wikipedia.org This compound can be readily synthesized and subsequently reacted with various aromatic or aliphatic amines. wikipedia.org The nucleophilic substitution of the bromine atom allows for the introduction of diverse side chains, leading to the creation of a library of brilliant blue dyes with tailored properties. wikipedia.org Other research has focused on synthesizing polymerizable methacrylated anthraquinone dyes, which can be covalently incorporated into polymeric materials for applications like medical implants. beilstein-journals.org Furthermore, novel cationic anthraquinone dyes have been developed specifically for dyeing challenging synthetic fibers like meta-aramid. researchgate.net

Synthetic Routes for Novel Acid Violet 43 Analogues

The synthesis of novel analogues of Acid Violet 43 often involves targeted modifications to alter specific characteristics, such as redox potential or biological interactions. One study explored the introduction of hydroxyl (-OH) or amino (-NH₂) groups at the C1 position of anthraquinone-2-sulfonate (AQS) to fine-tune its electrochemical properties for bioelectrochemical systems. nih.gov The resulting compound, AQS-1-NH₂, represents a structurally related analogue with a modified function. nih.gov

Another approach involves the synthesis of more complex derivatives, such as coupling 1,4-diamino-anthraquinone-2-sulfonic acid structures to carrier molecules like dextran, to create high-molecular-weight compounds with specific affinities for biological targets like interferons. nih.gov The identification and subsequent synthesis of a novel carbazole (B46965) derivative found as an impurity in Acid Violet 43 production also provides a synthetic route to a new, albeit unintentionally produced, analogue. researchgate.net

Impurity Profiling and Control in Industrial Synthesis

The purity of commercially produced Acid Violet 43 can vary significantly, with some batches containing as little as 54.4% of the primary colorant. evitachem.comeuropa.eu The presence of impurities is a critical concern, affecting the dye's performance and regulatory status. These impurities arise from unreacted starting materials, side reactions, and subsequent degradation.

Commonly identified impurities include residual intermediates like 1,4-dihydroxyanthracenedione and p-toluidine, as well as reaction by-products such as 1-hydroxy-9,10-anthracenedione and various p-toluidine sulfonic acids. researchgate.netnih.gov Subsidiary colors are also a significant class of impurities. These can include positional isomers, such as the product resulting from sulfonation at the meta-position of the toluidine group instead of the intended ortho-position. researchgate.net

A notable and previously unreported impurity has been identified as 6-hydroxy-9-methyl-5H-naphtho[2,3-a]carbazole-5,13(12H)-dione-11-sulfonic acid (AV43C). researchgate.net This compound is believed to form via an intramolecular Scholl-type reaction, a type of cyclization, that occurs during the harsh sulfonation step. researchgate.net Analysis of numerous commercial batches has shown that the concentration of this carbazole impurity can range from less than 0.05% to as high as 5.66%. researchgate.net

Table 2: Specified Impurity Limits for Certified Ext. D&C Violet No. 2

| Impurity | Maximum Limit | Reference(s) |

| 1-hydroxy-9,10-anthracenedione | ≤ 0.2% | nih.govcir-safety.orgcir-safety.org |

| 1,4-dihydroxy-9,10-anthracenedione | ≤ 0.2% | nih.govcir-safety.orgcir-safety.org |

| p-toluidine | ≤ 0.1% | nih.govcir-safety.orgcir-safety.org |

| p-toluidine sulfonic acids, sodium salts | ≤ 0.2% | nih.govcir-safety.orgcir-safety.org |

| Subsidiary colors | ≤ 1% | nih.govcir-safety.orgcir-safety.org |

| Water-insoluble matter | ≤ 0.4% | nih.govcir-safety.orgcir-safety.org |

| Lead (as Pb) | ≤ 20 ppm | nih.govcir-safety.orgcir-safety.org |

| Arsenic (as As) | ≤ 3 ppm | nih.govcir-safety.orgcir-safety.org |

| Mercury (as Hg) | ≤ 1 ppm | nih.govcir-safety.orgcir-safety.org |

| Total Color | ≥ 80% | nih.govcir-safety.org |

Control over the reaction conditions during synthesis, particularly the sulfonation stage, is paramount to minimizing the formation of these impurities. researchgate.net Advanced analytical techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC), are essential for the accurate identification and quantification of these organic impurities and subsidiary colors, ensuring that batches meet the stringent specifications required for certified applications, such as Ext. D&C Violet No. 2. researchgate.net

Identification of Synthesis-Related Byproducts

Several synthesis-related byproducts have been identified in commercial batches of Acid Violet 43. These impurities can arise from starting materials, side reactions, or incomplete reactions during the manufacturing process. Key identified byproducts include sulfonated phthaloyl-carbazole derivatives, anthracenedione derivatives, and salts of p-toluidine sulfonic acid.

A notable impurity is a sulfonated phthaloyl-carbazole derivative identified as 6-hydroxy-9-methyl-5H-naphtho[2,3-a]carbazole-5,13(12H)-dione-11-sulfonic acid, also known as AV43C. researchgate.net This compound is considered a subsidiary color and its formation is attributed to an intramolecular Scholl-type reaction, a form of carbazolization, that can occur during the sulfonation stage of the synthesis. researchgate.net

Other significant impurities include derivatives of anthracenedione, such as 1-hydroxy-9,10-anthracenedione and 1,4-dihydroxy-9,10-anthracenedione. researchgate.netevitachem.comoup.comnih.gov These compounds are structurally related to the core anthraquinone structure of Acid Violet 43 and can be present as residual intermediates or byproducts. researchgate.netoup.com Additionally, p-toluidine-m-sulfonic acid (PTMS) has been identified as a reaction byproduct. researchgate.netoup.comnih.gov The presence of p-toluidine sulfonic acid salts is also a recognized impurity. evitachem.comnih.gov

The manufacturing process of the certifiable equivalent of Acid Violet 43, known as Ext. D&C Violet No. 2, involves the condensation of 1,4-dihydroxy-9,10-anthracenedione (DHAQ) with p-toluidine, followed by sulfonation. researchgate.netoup.com This process can lead to the presence of unreacted starting materials like DHAQ and p-toluidine as impurities in the final product. researchgate.netoup.comnih.gov An isomeric subsidiary color, m-Ext. D&C Violet No. 2, can also be formed if sulfonation occurs at the meta position of the p-toluidine group instead of the intended ortho position. researchgate.netoup.comnih.gov

Methodologies for Impurity Quantification

To ensure the quality and consistency of Acid Violet 43, robust analytical methods are essential for the quantification of impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques employed for this purpose. researchgate.netresearchgate.netoup.comnih.gov

These chromatographic methods allow for the effective separation, identification, and quantification of the main dye component from its various impurities. A common approach involves using a C18 column with a mobile phase consisting of aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile. researchgate.netoup.comnih.gov Detection is typically carried out using a photodiode array (PDA) detector, which allows for the monitoring of the elution profile at multiple wavelengths. researchgate.netoup.comnih.gov

The identification of specific impurities is achieved by comparing their retention times and UV-visible spectra with those of certified reference standards. researchgate.netoup.comnih.gov For instance, a novel sulfonated phthaloyl-carbazole derivative (AV43C) was first isolated and enriched using high-speed countercurrent chromatography (HSCCC) to obtain a sufficient quantity for characterization and subsequent synthesis of a reference standard. researchgate.net This synthesized reference material is then used to accurately quantify the level of this specific impurity in different batches of the dye via HPLC and UHPLC. researchgate.net

The validation of these analytical methods is crucial and typically includes demonstrating linearity, limits of detection (LOD), limits of quantitation (LOQ), accuracy, and precision. researchgate.netoup.comnih.gov For example, a validated UHPLC method for Ext. D&C Violet No. 2 has shown excellent linearity with regression coefficients greater than 0.999, high accuracy (98.2–104.3%), and good precision (0.0075%–5.27%) for all analyzed impurities. researchgate.netoup.comnih.gov Such validated methods are suitable for routine quality control and certification purposes. researchgate.netoup.comnih.gov

Process Optimization for Minimizing Contaminant Formation

The presence and variability of impurities in different batches of Acid Violet 43 suggest that their formation can be minimized or even eliminated through careful optimization of the manufacturing process. researchgate.net A key area for process control is the prevention of unwanted side reactions, such as the formation of carbazole derivatives.

The formation of the sulfonated phthaloyl-carbazole impurity, AV43C, is believed to occur through carbazolization during the sulfonation step of the synthesis. researchgate.net Therefore, controlling the conditions that favor this intramolecular cyclization is a critical strategy for reducing the level of this contaminant. researchgate.net This could involve adjusting parameters such as reaction temperature, time, and the concentration of sulfonating agents to favor the desired sulfonation reaction over the competing carbazolization pathway.

The levels of the carbazole impurity have been found to vary significantly across batches from different manufacturers, ranging from less than 0.05% to as high as 5.66%. researchgate.net This wide range underscores the impact of manufacturing process control on the final purity of the product. By implementing stricter controls over the synthesis conditions, manufacturers can reduce the formation of this and other byproducts, leading to a more consistent and higher-purity product.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Quantitative Analysis

Chromatography is the cornerstone for separating Acid Violet 43 from its impurities, starting materials, and degradation products. Various liquid and gas chromatographic methods have been developed and validated for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of Acid Violet 43. unair.ac.id Method development often involves reverse-phase (RP) chromatography, which effectively separates the polar, sulfonated dye from other components. sielc.com

A typical HPLC method utilizes a C18 column, such as a Purospher® STAR RP-18, with a gradient or isocratic mobile phase. unair.ac.idsielc.com One validated method employs a mobile phase consisting of methanol (B129727) and 0.1% formic acid in water (80:20 v/v) at a flow rate of 1 mL/min, with detection at 254 nm. unair.ac.id For applications requiring coupling with mass spectrometry (MS), volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile acids like phosphoric acid. sielc.comsielc.com

Validation studies confirm that such methods are suitable for their intended purpose. Key validation parameters demonstrate the method's reliability. For instance, a validated method for Acid Violet 43 in hair dye showed excellent linearity over a concentration range of 10-30 ppm, with a correlation coefficient (r) of 0.999. unair.ac.id The accuracy and precision were within acceptable limits, with an average recovery of 98.54% and a relative standard deviation (RSD) below 5.3%. unair.ac.id The method's sensitivity was established with a detection limit of 0.57 ppm. unair.ac.id

Table 1: HPLC Method Validation Parameters for Acid Violet 43 Analysis Data derived from a study on Acid Violet 43 in hair dye. unair.ac.id

| Parameter | Result |

| Linearity (r) | 0.999 (over 10-30 ppm) |

| Accuracy (% Recovery) | 98.54 ± 2.12% |

| Precision (RSD) | < 5.3% |

| Limit of Detection (LOD) | 0.57 ppm |

| Resolution (Rs) | > 1.5 |

For enhanced speed, resolution, and sensitivity, particularly in trace analysis and impurity profiling, Ultra-High Performance Liquid Chromatography (UHPLC) is employed. nih.gov UHPLC systems use columns with smaller particle sizes (e.g., 1.7 µm), which allows for faster analysis times without sacrificing separation efficiency. sielc.comnih.gov

A sensitive UHPLC method has been developed for the determination of organic impurities and subsidiary colors in Ext. D&C Violet No. 2 (the certified color additive equivalent to Acid Violet 43). nih.govresearchgate.net This method uses a C18 column with a 1.7 µm particle size and a mobile phase of aqueous ammonium acetate and acetonitrile. nih.govoup.com Detection is performed using a photodiode array (PDA) detector, which allows for the identification of analytes by comparing both their retention times and UV-visible spectra against reference standards. nih.govresearchgate.net

The validation of this UHPLC method demonstrates its suitability for routine certification and quality control, where low levels of impurities must be accurately quantified. researchgate.net The method shows excellent linearity, with regression coefficients greater than 0.999 for all analytes. nih.govoup.com It also satisfies strict requirements for accuracy and precision. researchgate.netoup.com This high sensitivity is crucial, as the method's limit of detection is well below the specification levels for impurities set by regulatory bodies like the U.S. Food and Drug Administration (FDA). nih.govacs.org

Table 2: UHPLC Method Performance for Analysis of Acid Violet 43 and Its Impurities Data derived from a study for FDA batch certification. nih.govresearchgate.netoup.com

| Parameter | Result |

| Linearity (Regression Coefficient) | > 0.999 |

| Overall Accuracy | 98.2–104.3% |

| Precision (%RSD) | 0.0075–5.27% |

| Column | C18 with 1.7 µm particle size |

| Eluents | Aqueous ammonium acetate and acetonitrile |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. However, due to the ionic and non-volatile nature of the Acid Violet 43 salt, direct analysis by GC-MS is not feasible without complex and time-consuming derivatization to increase its volatility. upce.cz

The primary application of GC-MS in the context of Acid Violet 43 is for the characterization of its potential volatile degradation products or metabolites. researchgate.netnih.gov Techniques like pyrolysis-GC-MS can be used to break down the complex dye structure into smaller, more volatile fragments that can be analyzed by the instrument. researchgate.net For instance, studies on other sulfonated dyes have shown that pyrolysis at controlled temperatures can yield identifiable aromatic amines, such as aniline (B41778) and aminonaphthalene, which serve as specific markers for the original compound. researchgate.net

Forced degradation studies, where the dye is exposed to stress conditions like heat, light, or chemical agents, can produce volatile breakdown products. mdpi.com These products can then be extracted and analyzed by GC-MS to understand the degradation pathways. mdpi.com The GC separates the various volatile components, and the mass spectrometer provides detailed structural information for their identification by comparing the resulting mass spectra to spectral libraries. mdpi.com

Mass Spectrometry for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of Acid Violet 43 and its related impurities. Soft ionization techniques are essential for analyzing large, non-volatile, and ionic molecules like sulfonated dyes. upce.cz

Electrospray Ionization-Mass Spectrometry (ESI-MS) is the preferred method for the analysis of polar and ionic dyestuffs like Acid Violet 43. upce.cz The technique is highly sensitive for compounds that are already charged in solution. epa.gov Because the sulfonic acid group on Acid Violet 43 is strongly acidic and fully dissociated in aqueous solutions, the formation of negative ions is highly efficient. upce.cz Consequently, ESI is typically performed in negative ion mode ([M-H]⁻) for sulfonated dyes, which yields much higher sensitivity compared to positive ion mode. upce.czupce.cz

The negative-ion ESI mass spectrum of a monosulfonated dye like Acid Violet 43 is characterized by a prominent ion corresponding to the deprotonated molecule. upce.cz This allows for the unambiguous determination of the molecular weight. upce.cz ESI-MS is particularly useful when coupled with liquid chromatography (LC/ESI-MS), as it allows for the separation and identification of the main dye component as well as any sulfonated impurities or by-products in a single analysis. researchgate.netnih.gov

Table 3: ESI-MS Parameters for Acid Violet 43 Analysis Data derived from an inter-laboratory comparison study. upce.cz

| Parameter | Setting |

| Instrument Type | Ion Trap (e.g., Bruker Esquire 3000) |

| Ionization Mode | Negative Ion ESI |

| Capillary Voltage | 3 kV |

| Nebulizing Gas Pressure | 10 psi |

| Drying Gas Flow Rate | 4 L/min |

| Drying Gas Temperature | 300°C |

While a first-order mass spectrum (MS) provides molecular weight information, tandem mass spectrometry (MS/MS) is required to obtain structural details through fragmentation analysis. upce.cz In MS/MS, a specific precursor ion (such as the [M-H]⁻ ion of Acid Violet 43) is selected and then fragmented by collision-induced dissociation (CID). epa.gov The resulting product ions create a fragmentation pattern that serves as a structural fingerprint of the molecule. chemguide.co.uklibretexts.org

The fragmentation of sulfonated dyes follows predictable pathways. For anthraquinone (B42736) dyes like Acid Violet 43, fragmentation patterns can be correlated with specific structural features. upce.cz Common fragmentation pathways for sulfonated compounds involve the neutral loss of SO₃ (80 Da) or SO₂ (64 Da). ulisboa.pt The fragmentation patterns of Acid Violet 43 have been studied across different types of mass analyzers (ion traps, triple quadrupoles, and Q-ToF instruments), and the results show that while the relative intensities of fragment ions may vary, the fragmentation patterns are consistent enough to be used for library creation and reliable identification. upce.cz This detailed structural information is crucial for distinguishing between isomers and identifying unknown degradation products. ulisboa.pt

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of Acid Violet 43 by providing a highly accurate measurement of its mass. This technique allows for the determination of the elemental composition of the molecule with a high degree of confidence. The exact mass of Acid Violet 43 has been calculated and is a key parameter for its identification. nih.gov HRMS is particularly valuable in distinguishing the primary compound from impurities or degradation products, which may have similar but distinct molecular weights. researchgate.net

The precise mass measurement helps confirm the molecular formula, C₂₁H₁₄NNaO₆S. nih.gov This level of accuracy is fundamental in quality control and in research settings, such as studies identifying novel impurities formed during the manufacturing process. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₁₄NNaO₆S | nih.gov |

| Molecular Weight | 431.4 g/mol | nih.gov |

| Monoisotopic Mass | 431.04395262 Da | nih.gov |

Spectroscopic Methods for Molecular Characterization

UV-Visible spectrophotometry is a primary technique for both quantitative and qualitative analysis of Acid Violet 43. As a colored dye, it exhibits strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its vibrant violet hue. The wavelength of maximum absorbance (λmax) is a characteristic feature used for its identification and concentration measurement. jyoungpharm.org In aqueous solutions, the λmax is typically observed in the range of 566–571 nm.

This technique is foundational for determining dye concentration in various media, following the Beer-Lambert Law. weebly.com It is routinely used in quality control to determine the purity of batches by measuring the titre (total color content). europa.eu Furthermore, UV-Vis spectrophotometry is instrumental in studying absorption kinetics, such as monitoring the rate of photodegradation or the dye's behavior in cosmetic formulations over time. jyoungpharm.orgresearchgate.net By tracking the decrease in absorbance at the λmax, the kinetics of the fading reaction can be determined. weebly.comresearchgate.net

| Reported λmax (nm) | Solvent/Condition | Reference |

|---|---|---|

| 566–571 | Aqueous solutions | |

| 570 | Used for spectrophotometric determination | jyoungpharm.orgcir-safety.org |

| 570 | UV detection wavelength in HPLC | europa.eu |

Infrared (IR) spectroscopy is used to identify the functional groups present in the Acid Violet 43 molecule. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. This method serves as a fingerprint for the molecule, confirming the presence of key structural components like sulfonic acid groups (-SO₃H), carbonyl groups (C=O) from the anthraquinone core, hydroxyl (-OH), and secondary amine (-NH) groups. cir-safety.org Analysis of the IR spectrum provides confirmatory evidence for the proposed chemical structure. europa.eu Public databases may provide spectral data obtained using techniques such as a KBr-pellet, which involves dispersing the solid sample in potassium bromide powder. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, is a powerful technique for the definitive structural confirmation of Acid Violet 43. europa.eucir-safety.org NMR provides detailed information about the chemical environment of hydrogen atoms (protons) within the molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, the precise arrangement of atoms and the connectivity of the carbon skeleton can be verified. europa.eu This is crucial for confirming the identity of the molecule and distinguishing it from isomers or related impurities that may arise during synthesis. researchgate.neteuropa.eu

Circular Dichroism (CD) spectroscopy is a specialized technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. doi.org While the Acid Violet 43 molecule itself is not inherently chiral, it can exhibit an induced CD (ICD) signal upon binding to a chiral macromolecule, such as the protein keratin (B1170402) in hair. nih.gov

This application of CD is highly valuable for studying the conformational changes that occur during molecular interactions. springernature.comnih.gov If Acid Violet 43 binds to a protein, the dye's chromophore is placed into a chiral environment, which can result in a measurable ICD spectrum at wavelengths corresponding to the dye's absorption bands. nih.gov The intensity and shape of this ICD spectrum can provide insights into the binding geometry and the nature of the interaction between the dye and the protein. nih.govresearchgate.net Therefore, CD spectroscopy is a potent, albeit less commonly reported, tool for investigating the conformational aspects of Acid Violet 43's interaction with biological substrates like hair proteins. springernature.com

Advanced Methodologies for Interaction Studies

Beyond standard characterization, advanced methodologies are employed to study the complex interactions of Acid Violet 43 with other molecules and its fate in various systems. Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are used for trace-level detection and for identifying impurities and subsidiary colors in dye batches. researchgate.netresearchgate.net For probing specific biomolecular interactions, methods like isothermal titration calorimetry (ITC) and microscale thermophoresis (MST) can be applied. acs.org These techniques allow for the quantitative determination of binding affinities (dissociation constants), stoichiometry, and thermodynamic parameters of the interaction between the dye and a target molecule, such as a protein. acs.org Such studies are essential for a deeper understanding of the dye's mechanism of action and its behavior in biological and environmental contexts.

Fluorescence Quenching Assays for Binding Thermodynamics with Biological Macromolecules (e.g., serum albumin)

Fluorescence quenching is a powerful spectroscopic technique used to investigate the binding between a fluorescent molecule (fluorophore) and a quencher molecule (ligand). In the context of biological macromolecules, this method is frequently employed to study the binding of small molecules to proteins like human serum albumin (HSA), which possesses intrinsic fluorescence primarily due to its tryptophan residues. ub.edunih.gov The process involves monitoring the decrease in the fluorescence intensity of the protein upon the addition of a ligand. This quenching can occur through two primary mechanisms: dynamic quenching, resulting from collisional encounters between the fluorophore and the quencher, and static quenching, which arises from the formation of a non-fluorescent ground-state complex between the fluorophore and the ligand. nih.gov

By analyzing the fluorescence quenching data, typically using the Stern-Volmer equation, key binding parameters can be determined. ub.edunih.gov These parameters include the binding constant (Kₐ), which quantifies the affinity between the ligand and the macromolecule, and the number of binding sites (n).

Furthermore, by conducting these assays at different temperatures, the thermodynamic parameters of the binding interaction can be elucidated. The change in Gibbs free energy (ΔG°), which indicates the spontaneity of the binding process, can be calculated directly from the binding constant. The changes in enthalpy (ΔH°) and entropy (ΔS°) are determined from the temperature dependence of the binding constant. These values provide deeper insight into the nature of the binding forces; for instance, negative enthalpy changes are often associated with hydrogen bonding and van der Waals interactions, while positive entropy changes typically suggest the involvement of hydrophobic interactions. nih.gov

While fluorescence quenching is a well-established method for characterizing the binding thermodynamics of various ligands to serum albumins, specific research studies detailing the application of this technique to determine the binding thermodynamics of Acid Violet 43 with serum albumin are not prominently available in the reviewed scientific literature.

Application in Catalytic Indicator Research

The potential for Acid Violet 43 to be used in catalytic indicator research is an emerging area of interest, primarily due to its structural characteristics as an anthraquinone dye. wikipedia.org Anthraquinone dyes are known to possess redox properties, allowing them to undergo color changes in response to oxidation or reduction, a fundamental requirement for a catalytic indicator. wikipedia.org The viability of these dyes in such applications often depends on their ability to interact with specific catalysts or reactants, providing a visual endpoint for a chemical transformation.

Research into structurally similar compounds offers a strong basis for the prospective application of Acid Violet 43. For example, Acid Blue 45, another anthraquinone dye, has been shown to exhibit catalytic activity in the presence of certain metal ions and peroxides, making it a suitable indicator for specific analytical determinations. Given the shared anthraquinone core, it is hypothesized that Acid Violet 43 could exhibit comparable catalytic and indicator properties, potentially expanding its utility in analytical chemistry. wikipedia.org The inherent ability of Acid Violet 43 to undergo oxidation and reduction reactions further supports its potential role in monitoring catalytic cycles where such transformations are central.

While direct and extensive research on Acid Violet 43 as a catalytic indicator is limited, its properties suggest it is a candidate for investigation in this field. The table below compares the known properties of Acid Violet 43 with those of an established anthraquinone catalytic indicator, illustrating the basis for this potential application.

| Property | Acid Violet 43 | Acid Blue 45 (Reference Compound) | Relevance to Catalytic Indication |

| Chemical Class | Anthraquinone Dye | Anthraquinone Dye | Shared core structure suggests similar redox capabilities. |

| Known Reactions | Undergoes oxidation and reduction. | Exhibits strong catalytic activity with Mn(II) and H₂O₂. wikipedia.org | The ability to be oxidized/reduced is essential for an indicator in a redox system. |

| Application | Primarily used as a colorant. nih.gov | Used as an indicator for manganese determination. wikipedia.org | Demonstrates the potential for anthraquinone dyes to function as analytical indicators. |

| Research Status | Suggested as a promising area for research. wikipedia.org | Established application in chelatometry. wikipedia.org | Highlights the unexplored potential of Acid Violet 43 in a functional chemical context. |

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which are fundamental to its color, reactivity, and interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. wikipedia.orguctm.edu It is particularly useful for determining the properties of a molecule in its ground state. For a dye like Acid Violet 43, DFT calculations can predict its molecular geometry and the distribution of electrons. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is crucial as it relates to the molecule's chemical reactivity and stability. uctm.edu

To investigate the properties responsible for the dye's color, such as its absorption of visible light, calculations must consider its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used theoretical approach for this purpose. mdpi.com TD-DFT can calculate the vertical excitation energies, which correspond to the energy required to promote an electron from a ground state orbital to an excited state orbital, a process responsible for light absorption. mdpi.comsci-hub.se The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional. mdpi.com For instance, studies on other dye classes have shown that functionals incorporating a specific fraction of exact exchange energy can provide satisfactory agreement with experimental absorption spectra. mdpi.commdpi.com

Table 1: Representative DFT & TD-DFT Applications in Dye Analysis This table presents examples of how DFT and TD-DFT are applied to study dye molecules, illustrating the methodologies applicable to Acid Violet 43.

| Computational Method | Studied Molecule/System | Investigated Properties | Key Findings | Reference |

| DFT/TD-DFT | Carbocyanine Dyes | Ground and excited-state dipole moments, electron density redistribution | Analyzed the nature of electron transitions in absorption and excitation processes. | sci-hub.se |

| TD-DFT | Anthraquinone-based Charge Transfer Complex | UV-Vis spectra, HOMO-LUMO energy gap, excitation energy | Theoretical absorption maximum was calculated and compared with experimental results. | mdpi.com |

| TD-DFT | Fluorescent Dyes (Difluoroboranes) | Vertical excitation energies, dipole moments | Benchmarked various density functional approximations for accuracy in predicting excited-state properties. | mdpi.com |

| DFT | Metal-Organic Framework with Methylene (B1212753) Violet | Charge migration, electronic structure | Provided insights into charge migration and the formation mechanism within the composite system. | acs.org |

Prediction of Reaction Pathways and Energy Barriers (e.g., photoisomerization)

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the prediction of reaction pathways, the identification of transition states, and the calculation of energy barriers. For a dye molecule, processes such as photoisomerization (a light-induced change in molecular structure) or degradation pathways can be investigated. By calculating the energy of the molecule at various geometries, researchers can determine the most likely pathway for a transformation and the energy required to initiate it. While specific studies on the photoisomerization of Acid Violet 43 are not prominent, the established workflow for such quantum chemical calculations on molecules like benzene (B151609) and its derivatives demonstrates the feasibility of this approach. arxiv.org

Molecular Dynamics Simulations for Adsorption and Interaction Mechanisms

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular interactions.

MD simulations are a powerful tool for understanding the adsorption of dye pollutants onto various materials at a molecular level. researchgate.net These simulations can model the entire adsorption process, revealing how dye molecules approach an adsorbent surface, interact with it, and find stable binding configurations. researchgate.netrsc.org Studies on the adsorption of other cationic dyes, such as Crystal Violet, onto adsorbents like activated carbon, montmorillonite, and graphene oxide, illustrate the insights gained from this method. rsc.orgnih.govrsc.org

Key findings from these simulations include:

Interaction Energies: Calculations can quantify the strength of the interaction between the dye and the adsorbent, revealing the contributions of forces like electrostatic interactions and hydrogen bonding. researchgate.netrsc.org

Adsorption Configuration: Simulations show the preferred orientation and position of the dye molecules on the adsorbent surface. rsc.org

Influence of pH: The effect of environmental conditions, such as pH, on the surface charge of the adsorbent and the ionization state of the dye can be modeled to predict how pH changes impact adsorption efficiency. nih.govmdpi.com For example, for cationic dyes, adsorption often increases as the adsorbent surface becomes more negatively charged at higher pH values. nih.govmdpi.com

These computational approaches are crucial for designing and optimizing new adsorbent materials for environmental remediation. researchgate.net

The interaction of small molecules like dyes with proteins is fundamental to many biological processes and applications. MD simulations can provide detailed, time-resolved insights into the dynamics of a dye binding to a protein. mdpi.com This technique can be used to explore how a dye, such as Acid Violet 43, might interact with proteins.

Simulations of other dye-protein systems, for instance rhodamine dyes with membrane proteins, have been used to characterize the location and orientation of the dye within the protein's binding pocket. mdpi.com In studies related to neurodegenerative diseases, computational tools have been used to examine the binding sites of small molecules on the TAR DNA-binding protein 43 (TDP-43). nih.govnih.gov Such simulations can:

Identify specific amino acid residues involved in the binding. nih.gov

Predict the binding affinity and energy. mdpi.com

Observe conformational changes in the protein upon dye binding. mdpi.com

Elucidate the mechanism of interaction, which can be critical for understanding a compound's biological activity or for designing new molecular probes and drugs. nih.gov

Cheminformatics and QSAR Approaches for Structure-Activity Relationships

Cheminformatics applies computational methods to solve chemical problems, with a significant area being Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity or a physical property. nih.govnih.gov

These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a correlation with their experimentally measured activity. Descriptors can encode lipophilic, electronic, and steric properties of the molecules. nih.gov

A QSAR model was specifically used to evaluate the sensitization potential of numerous hair dye ingredients, including Acid Violet 43. cir-safety.orgresearchgate.net The model, which utilized TOPological Substructural MOlecular DEsign (TOPS-MODE), predicted Acid Violet 43 to be a strong to moderate sensitizer. cir-safety.orgcir-safety.org This type of analysis is valuable for screening chemicals and prioritizing them for further experimental testing.

Table 2: QSAR Prediction for Acid Violet 43

| Compound | QSAR Model Type | Predicted Activity | Finding | Reference |

| Acid Violet 43 | TOPological Substructural MOlecular DEsign (TOPS-MODE) | Skin Sensitization Potential | Predicted to be a strong/moderate sensitizer. | cir-safety.orgresearchgate.net |

Predictive Modeling of Degradation Rates and Pathways

Predictive modeling is a critical tool for forecasting the environmental fate of dyes like Acid Violet 43. These computational methods allow researchers to estimate degradation kinetics and elucidate complex breakdown pathways without exhaustive experimental work.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are powerful statistical tools used to correlate a compound's molecular structure with its physicochemical properties and biological or environmental activities, including degradation rates. frontiersin.orgfrontiersin.org For dye degradation, a QSAR model is built by analyzing a dataset of various dyes and their experimentally determined degradation rates. Molecular descriptors—numerical values that quantify aspects of a molecule's structure, such as its size, shape, and electronic properties—are calculated using computational chemistry software. nih.gov

A typical QSAR model for dye degradation might take the form of a multilinear regression equation: Degradation Rate = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...

Key molecular descriptors often found to influence the degradation of dyes in processes like ozonation or Fenton reactions include:

Quantum Chemical Parameters: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (E_gap), and dipole moments. These descriptors help predict a molecule's reactivity and susceptibility to oxidative or reductive attack. researchgate.netnih.gov

Geometric and Physicochemical Parameters: Molecular weight (MW) and surface area, which can influence how a dye molecule interacts with a catalyst or adsorbent surface. frontiersin.org

Although a specific QSAR model for Acid Violet 43 degradation is not readily published, models developed for classes of organic pollutants, including various dyes, show that parameters like the energy of molecular orbitals and atomic charges are crucial for predicting reaction rates. nih.govresearchgate.net For instance, in Fenton processes, dyes with higher HOMO and lower LUMO energy values tend to exhibit enhanced degradation efficiency. nih.gov

Modeling Degradation Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is employed to model the step-by-step mechanism of dye degradation. nih.gov This involves:

Reactant and Intermediate Geometry Optimization: Calculating the most stable three-dimensional structure of the parent dye molecule and its potential breakdown intermediates.

Transition State Searching: Identifying the highest-energy structures that connect reactants, intermediates, and products. The energy of the transition state determines the activation energy and thus the rate of a particular reaction step.

Reaction Pathway Mapping: Assembling the sequence of elementary reactions to construct a complete degradation pathway.

Studies on similar dyes show that degradation often begins with an attack by a reactive species, such as a hydroxyl radical (•OH), on an electron-rich part of the molecule. acs.orgresearchgate.net For an anthraquinone (B42736) dye like Acid Violet 43, likely initial steps would involve hydroxylation of the aromatic rings or cleavage of the C-N bond connecting the toluidine side group. DFT calculations can model these interactions, predicting which bonds are most likely to break and what intermediates will form. nih.gov

Table 1: Conceptual Framework for Predictive Modeling of Dye Degradation

| Computational Step | Methodology | Key Outputs | Relevance to Acid Violet 43 |

|---|---|---|---|

| Model Building | Quantitative Structure-Activity Relationship (QSAR) | Predictive equation linking molecular structure to degradation rate. | Allows for estimation of degradation kinetics based on calculated molecular descriptors. frontiersin.org |

| Reactivity Analysis | Density Functional Theory (DFT) | HOMO/LUMO energy levels, electrostatic potential maps, Fukui indices. | Identifies molecular sites most susceptible to oxidative or reductive attack. nih.gov |

| Pathway Elucidation | DFT, Transition State Theory | Geometries of intermediates and transition states, reaction energy profiles. | Maps the step-by-step transformation of the dye into smaller, less harmful compounds. nih.gov |

| Fluid Dynamics | Computational Fluid Dynamics (CFD) | Velocity, concentration, and reaction rate profiles within a reactor. | Optimizes reactor design for efficient mass transfer and catalyst interaction. researchgate.netresearchgate.net |

Computational Design of Novel Adsorbents and Catalysts

Computational methods are indispensable for the rational design of new materials to remove or destroy dyes like Acid Violet 43 from wastewater. These approaches accelerate the discovery process by simulating interactions at the molecular level, saving significant time and resources compared to trial-and-error experimentation. researchgate.net

Design of Novel Adsorbents

The goal in designing an adsorbent is to create a material with a high affinity and capacity for the target pollutant. Molecular modeling and molecular dynamics (MD) simulations are used to understand and predict the adsorption process. rsc.org

For a cationic dye, computational analysis helps in designing adsorbents with complementary properties. For example, simulations on the adsorption of methylene blue and malachite green on mesoporous silica (B1680970) showed that functionalizing the surface with amino groups improved adsorption. researchgate.net Quantum mechanics calculations can determine adsorption energies, indicating the strength of the interaction between the dye molecule and the adsorbent surface. researchgate.net

Molecular dynamics simulations provide insights into how dye molecules approach and bind to the adsorbent surface in a simulated aqueous environment. rsc.org By calculating the interaction energy between the dye and the material, researchers can screen potential adsorbent candidates. Studies on the removal of Crystal Violet, a dye with structural similarities to parts of Acid Violet 43, showed that an activated carbon-montmorillonite nanocomposite had a very high maximum adsorption capacity, a finding supported by MD simulations which revealed a strong affinity. rsc.org

Table 2: Comparison of Computationally Evaluated Adsorbents for Cationic Dyes

| Adsorbent Material | Target Dye | Max. Adsorption Capacity (mg/g) | Modeling Approach | Key Finding |

|---|---|---|---|---|

| Activated Carbon / Montmorillonite (Mt@AC) | Crystal Violet | 1110.8 | Molecular Dynamics | MD simulations confirmed a higher affinity for Crystal Violet over Methylene Blue, aligning with experimental results. rsc.org |

| Paper Mill Sludge (PMS) | Methylene Blue | 43.5 | Isotherm & Kinetic Modeling | The pseudo-second-order kinetic model best described the adsorption process. researchgate.net |

| Neem Leaves | Malachite Green | - | DFT | DFT calculations of free energy change indicated a chemisorption mechanism and better adsorption compared to Methylene Blue. tandfonline.com |

Design of Novel Catalysts

For catalytic degradation, computational tools like DFT are used to design catalysts that can efficiently generate highly reactive species to break down dye molecules. acs.org In heterogeneous Fenton-like catalysis, a common method for dye degradation, the catalyst's role is to facilitate the decomposition of an oxidant (like hydrogen peroxide) to produce hydroxyl radicals.

Computational studies can:

Analyze Electronic Structure: DFT calculations reveal the electronic properties of a catalyst, such as its band gap and the density of states near the Fermi level, which are crucial for its catalytic activity. acs.org

Model Reaction Mechanisms: Simulations can map the movement of electrons between the catalyst, the oxidant, and the dye molecule. For example, a DFT analysis of a CuS-MIL-53(Fe) composite catalyst showed that interfacial electron transfer from CuS to the MIL-53(Fe) framework enhanced catalytic performance for methylene blue degradation. acs.orgacs.org

Predict Stability: Calculations can assess the stability of the catalyst structure during the reaction, ensuring its potential for reusability. acs.org

Research on various metal oxide catalysts for the photocatalytic degradation of Crystal Violet has shown that factors like the band gap, surface area, and recombination rate of electron-hole pairs are critical for performance, all of which can be modeled computationally. mdpi.comresearchgate.net

Table 3: Performance of Computationally Analyzed Catalysts for Dye Degradation

| Catalyst | Target Dye | Degradation Efficiency | Rate Constant (k) | Modeling Insight |

|---|---|---|---|---|

| CuS-MIL-53(Fe) | Methylene Blue | 94.4% in 50 min | 0.052 min⁻¹ | DFT analysis showed interfacial electron transfer enhances catalytic activity. acs.orgacs.org |

| ZnO | Crystal Violet | ~98% in <2 hr | 0.036 min⁻¹ | Performance linked to computationally relevant factors like band gap and surface area. mdpi.com |

| TiO₂ | Crystal Violet | ~98% in <2 hr | 0.028 min⁻¹ | Kinetic modeling fit to a first-order reaction. mdpi.com |

Future Research Directions and Emerging Applications

Development of Sustainable and Eco-Friendly Remediation Technologies

The presence of dyes like Acid Violet 43 in industrial wastewater necessitates the development of effective and environmentally benign removal techniques. evitachem.com Current research has demonstrated the efficacy of methods such as adsorption and advanced oxidation processes (AOPs). For instance, polypyrrole adsorbents have shown a capacity of 21.276 mg/g for removing this compound, while TiO2 photocatalysis can degrade 98% of dye residues within 120 minutes under UV irradiation.

Future research efforts are directed towards enhancing the sustainability of these technologies. evitachem.com A primary focus is the development of cost-effective and biodegradable adsorbents derived from industrial or agricultural waste, such as the fenugreek seed spent used for crystal violet remediation. researchgate.net Another promising avenue is the enhancement of enzymatic and photocatalytic degradation techniques to ensure the complete mineralization of the dye, thereby minimizing the formation of potentially harmful byproducts. evitachem.com Studies on similar dyes using methods like hydrodynamic cavitation combined with AOPs have shown significant improvements in decolorization and mineralization, suggesting a path for future Acid Violet 43 treatment research. researchgate.net

| Treatment Method | Efficiency | Key Findings / Research Direction |

| Adsorption | 89% removal with polypyrrole adsorbents. | Future work focuses on developing low-cost, biodegradable adsorbents from industrial waste to enhance sustainability. evitachem.comresearchgate.net |

| Advanced Oxidation (TiO2 Photocatalysis) | 98% degradation in 120 minutes. | Research aims to improve catalyst efficiency and explore solar-light active catalysts to reduce energy consumption. |

| Hydrodynamic Cavitation + AOPs | Up to 94% decolorization for similar acid dyes. researchgate.net | Exploration of hybrid methods to intensify the generation of oxidative radicals and accelerate dye degradation. |

| Enzymatic Degradation | Laccase-mediated processes show promise. | Focus on discovering robust enzymes and optimizing conditions for industrial-scale wastewater treatment. evitachem.com |

Exploration of Acid Violet 43 in Advanced Material Science

The potential of Acid Violet 43 as a component in advanced materials is an emerging area of research. Its inherent properties, such as its vibrant color and chemical structure, make it a candidate for creating functional materials. Research into related compounds, such as Acid Violet 3, which has been identified as a water-soluble photoswitch, opens up possibilities for investigating similar photoswitchable behavior in Acid Violet 43. acs.org

Future studies could explore the incorporation of Acid Violet 43 into polymer matrices or inorganic nanomaterials to develop novel composites with specialized optical properties. Such materials could find applications in:

Smart Textiles: Fabrics that change color in response to environmental stimuli like light or temperature.

Sensing Technologies: Colorimetric sensors for detecting specific analytes.

Advanced Inks: Formulations for security printing or functional coatings. cosmochemistryindia.com

Integration of AI and Machine Learning for Process Optimization and Prediction

For Acid Violet 43, AI and ML could be applied to:

Optimize Synthesis: Machine learning algorithms could analyze reaction parameters to maximize yield and purity while minimizing energy consumption and waste, potentially refining processes like microwave-assisted synthesis. pharmafeatures.com

Predict Formulation Stability: AI can model the complex interactions within cosmetic formulations to predict the long-term stability and colorfastness of products containing Acid Violet 43. chemcopilot.com

Enhance Remediation Processes: AI can be used to model and control degradation processes, optimizing the dosage of reagents like coagulants and flocculants in real-time to maximize efficiency and reduce costs. se.com

| Application Area | AI/ML Technique | Potential Outcome |

| Chemical Synthesis | Reinforcement Learning, Bayesian Optimization | Optimized reaction conditions (temperature, catalysts), leading to higher yields and reduced costs. chemcopilot.compharmafeatures.com |

| Formulation Development | Quantitative Structure-Property Relationship (QSPR), Neural Networks | Accelerated development of stable cosmetic and ink formulations with desired color properties. chemcopilot.com |

| Environmental Remediation | Gaussian Process Regression (GPR), Ensembled Models | Dynamic, real-time control of wastewater treatment processes for maximum degradation efficiency and cost savings. mdpi.comse.com |

Discovery of Novel Catalytic and Analytical Applications

Future research is expected to uncover new catalytic and analytical uses for Acid Violet 43.

In catalysis, the use of enzymes like laccase for mediating synthesis points toward a broader exploration of biocatalysis for producing and degrading anthraquinone (B42736) dyes. This could lead to greener and more selective chemical processes.

In analytical chemistry, Acid Violet 43 already serves as a model compound for studying dye removal and is used in mass spectrometry to identify sulfonated dyes. evitachem.com Advanced, highly sensitive analytical methods have been developed for its detection and quantification. nih.govresearchgate.netoup.comunair.ac.id Future work could focus on developing novel applications, such as:

Chemical Sensors: Designing selective sensors where Acid Violet 43 acts as a chromogenic or fluorogenic indicator.

Analytical Probes: Using the dye as a probe in bio-imaging or as a staining agent in specialized microscopy, building upon its known use in biological staining. cosmochemistryindia.com

Reference Standards: Further establishing its fragmentation patterns in mass spectrometry to serve as a standard for the identification of a wider class of anthraquinone dyes and their metabolites.

| Analytical Method | Matrix | Key Parameters | Detection |

| UHPLC nih.govoup.com | Certified Dye Samples | C-18 column (1.7 µm), aqueous ammonium (B1175870) acetate (B1210297)/acetonitrile eluent | Photodiode Array (PDA) |

| HPLC unair.ac.id | Hair Dye | Purospher® STAR RP-18 column, methanol (B129727)/0.1% formic acid mobile phase | UV at 254 nm |

| Spectrophotometry jyoungpharm.orgresearchgate.net | Shampoo/Conditioner | Measurement of aqueous solutions | 570 nm |

Investigation of Environmental Fates and Long-Term Impacts of Degradation Products

A critical area for future research is the comprehensive investigation of the environmental fate of Acid Violet 43 and the long-term ecological impacts of its degradation products. While remediation techniques aim to break down the dye, the resulting chemical species are not always benign.

The synthesis of Acid Violet 43 involves intermediates and can result in byproducts such as 1,4-dihydroxy-9,10-anthracenedione, p-toluidine (B81030), and p-toluidine-m-sulfonic acid. nih.govoup.comnih.gov It is plausible that degradation processes could revert the dye to these or structurally similar aromatic compounds. Recently, a novel sulfonated phthaloylcarbazole impurity was also identified in batches of the dye, highlighting the chemical complexity of both its synthesis and potential degradation pathways. researchgate.net

Therefore, future research must prioritize:

Identification of Degradation Products: Utilizing advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the full spectrum of molecules formed during various remediation processes.

Ecotoxicological Assessment: Conducting thorough toxicological studies on the identified degradation products to assess their potential for bioaccumulation, persistence in the environment, and long-term effects on aquatic and terrestrial ecosystems.

Modeling Environmental Pathways: Developing models to predict the transport and transformation of these degradation products in soil and water systems.

Q & A

Q. What are the standard methods for synthesizing and characterizing Acid Violet 43 in laboratory settings?

Acid Violet 43 is synthesized via condensation reactions involving aniline, formaldehyde, and sodium bisulfite under controlled acidic conditions . Characterization typically employs:

Q. How do researchers determine the environmental toxicity of Acid Violet 43 in aquatic ecosystems?

Toxicity is assessed using:

- Acute toxicity assays with aquatic organisms (e.g., Daphnia magna or fish species) to determine LC50 values .

- Biodegradability tests under aerobic/anaerobic conditions to evaluate persistence .

- Adsorption studies using bio-adsorbents (e.g., blue-green algae) to quantify removal efficiency from wastewater .

Q. What analytical techniques are used to quantify Acid Violet 43 in complex matrices like cosmetic formulations or textile effluents?

- Spectrophotometry at 542–566 nm for concentration calibration, validated via linear regression (R² ≥0.999) .

- Solid-phase extraction (SPE) followed by HPLC-MS for trace-level detection in environmental samples .

Advanced Research Questions

Q. How do adsorption isotherm models and statistical criteria (e.g., Akaike’s Information Criterion) resolve mechanistic ambiguities in Acid Violet 43 removal studies?

- Isotherm fitting : Langmuir (homogeneous surfaces) and Freundlich (heterogeneous adsorption) models are compared using R² and AIC to identify dominant mechanisms (e.g., chemisorption vs. physisorption) .

- Kinetic studies : Pseudo-second-order models often best describe dye uptake kinetics, indicating rate-limiting steps like surface bonding .

Q. What experimental designs optimize the photocatalytic degradation of Acid Violet 43 using TiO2-based nanocomposites?

- Central Composite Design (CCD) or Response Surface Methodology (RSM) to optimize variables (pH, catalyst dose, UV intensity) .

- Degradation efficiency is quantified via:

- Total organic carbon (TOC) reduction.

- LC-MS identification of intermediate byproducts (e.g., sulfonated aromatic fragments) .

Q. How can contradictions in Acid Violet 43’s reported antimicrobial efficacy and cytotoxicity be addressed methodologically?

- Dose-response studies : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Escherichia coli under standardized CLSI protocols .

- Cytotoxicity screening : MTT assays on human cell lines (e.g., HepG2) to differentiate antimicrobial vs. toxic thresholds .

Q. What advanced techniques elucidate the interaction between Acid Violet 43 and serum albumin for drug-delivery applications?

- Fluorescence quenching assays to calculate binding constants (Kb) and thermodynamic parameters (ΔH, ΔS) .

- Circular dichroism (CD) to monitor conformational changes in proteins upon dye binding .

Contradiction Analysis

Q. How do researchers reconcile conflicting data on Acid Violet 43’s biodegradability and environmental persistence?

- Comparative studies : Evaluate degradation rates under varying conditions (e.g., UV exposure, microbial consortia) .

- Advanced analytics : Use FTIR and GC-MS to track structural breakdown and metabolite formation over time .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。